molecular formula C24H16ClN3O4S B11587604 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

Cat. No.: B11587604
M. Wt: 477.9 g/mol
InChI Key: HCRWXXNMNMJBRY-XSFVSMFZSA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the addition of the chlorobenzenesulfonyl and propenenitrile groups under controlled conditions to ensure the correct configuration and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C24H16ClN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-7-3-2-4-8-18)21(24(28)29)14-20(15-26)33(30,31)19-11-9-17(25)10-12-19/h2-14H,1H3/b20-14+

InChI Key

HCRWXXNMNMJBRY-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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